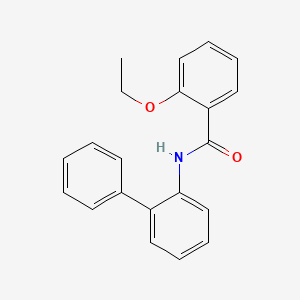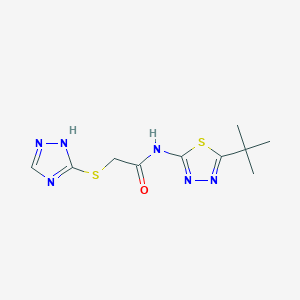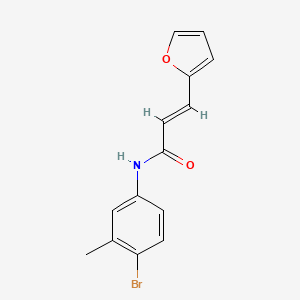
N-(2-isopropylphenyl)-4-methoxy-3-methylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-isopropylphenyl)-4-methoxy-3-methylbenzenesulfonamide, also known as KMUP-1, is a sulfonamide derivative that has been extensively studied for its potential therapeutic applications. This compound is known to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and anti-cancer effects.
Aplicaciones Científicas De Investigación
N-(2-isopropylphenyl)-4-methoxy-3-methylbenzenesulfonamide has been studied extensively for its potential therapeutic applications. One of the most promising areas of research is in the treatment of inflammation and pain. N-(2-isopropylphenyl)-4-methoxy-3-methylbenzenesulfonamide has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the development of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. In addition, N-(2-isopropylphenyl)-4-methoxy-3-methylbenzenesulfonamide has been shown to exert potent analgesic effects in animal models of pain.
Another area of research is in the treatment of cancer. N-(2-isopropylphenyl)-4-methoxy-3-methylbenzenesulfonamide has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. This compound appears to exert its anti-cancer effects through multiple mechanisms, including the induction of apoptosis, the inhibition of angiogenesis, and the modulation of immune function.
Mecanismo De Acción
The exact mechanism of action of N-(2-isopropylphenyl)-4-methoxy-3-methylbenzenesulfonamide is not fully understood, but it is believed to involve the modulation of multiple signaling pathways. N-(2-isopropylphenyl)-4-methoxy-3-methylbenzenesulfonamide has been shown to inhibit the activity of several enzymes, including COX-2, MMP-9, and HDAC, which are involved in inflammation, angiogenesis, and cancer progression. In addition, N-(2-isopropylphenyl)-4-methoxy-3-methylbenzenesulfonamide has been shown to activate the AMPK pathway, which is involved in the regulation of energy metabolism and cellular stress responses.
Biochemical and Physiological Effects
N-(2-isopropylphenyl)-4-methoxy-3-methylbenzenesulfonamide has been shown to exert a wide range of biochemical and physiological effects. In animal models, this compound has been shown to reduce inflammation, pain, and tumor growth. In addition, N-(2-isopropylphenyl)-4-methoxy-3-methylbenzenesulfonamide has been shown to improve glucose tolerance and insulin sensitivity, suggesting that it may have potential applications in the treatment of metabolic disorders such as diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of N-(2-isopropylphenyl)-4-methoxy-3-methylbenzenesulfonamide is its versatility as a research tool. This compound has been shown to exhibit a wide range of biological activities, making it useful for studying a variety of disease states and physiological processes. In addition, N-(2-isopropylphenyl)-4-methoxy-3-methylbenzenesulfonamide is readily available and relatively inexpensive, making it accessible to researchers with limited resources.
One limitation of N-(2-isopropylphenyl)-4-methoxy-3-methylbenzenesulfonamide is its potential toxicity. Although this compound has been shown to be generally safe in animal models, further studies are needed to determine its safety profile in humans. In addition, the exact mechanism of action of N-(2-isopropylphenyl)-4-methoxy-3-methylbenzenesulfonamide is not fully understood, which may limit its potential applications in certain areas of research.
Direcciones Futuras
There are several areas of research that hold promise for future studies on N-(2-isopropylphenyl)-4-methoxy-3-methylbenzenesulfonamide. One area is in the treatment of metabolic disorders such as diabetes and obesity. N-(2-isopropylphenyl)-4-methoxy-3-methylbenzenesulfonamide has been shown to improve glucose tolerance and insulin sensitivity, suggesting that it may have potential applications in the treatment of these conditions.
Another area of research is in the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. N-(2-isopropylphenyl)-4-methoxy-3-methylbenzenesulfonamide has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, suggesting that it may have potential applications in the treatment of these conditions.
Finally, further studies are needed to determine the safety and efficacy of N-(2-isopropylphenyl)-4-methoxy-3-methylbenzenesulfonamide in humans. Clinical trials are needed to determine the optimal dosage and administration of this compound, as well as its potential side effects and interactions with other medications.
Conclusion
In conclusion, N-(2-isopropylphenyl)-4-methoxy-3-methylbenzenesulfonamide, or N-(2-isopropylphenyl)-4-methoxy-3-methylbenzenesulfonamide, is a sulfonamide derivative that exhibits a wide range of biological activities. This compound has potential applications in the treatment of inflammation, pain, cancer, and metabolic disorders. Although further studies are needed to determine its safety and efficacy in humans, N-(2-isopropylphenyl)-4-methoxy-3-methylbenzenesulfonamide represents a promising research tool for studying a variety of disease states and physiological processes.
Métodos De Síntesis
The synthesis of N-(2-isopropylphenyl)-4-methoxy-3-methylbenzenesulfonamide involves the reaction of 2-isopropylphenylamine with para-methoxybenzene sulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization to obtain the final compound. The synthesis of N-(2-isopropylphenyl)-4-methoxy-3-methylbenzenesulfonamide has been well-documented in the scientific literature, and the compound is readily available for research purposes.
Propiedades
IUPAC Name |
4-methoxy-3-methyl-N-(2-propan-2-ylphenyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO3S/c1-12(2)15-7-5-6-8-16(15)18-22(19,20)14-9-10-17(21-4)13(3)11-14/h5-12,18H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AECRUAUUHULBEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NC2=CC=CC=C2C(C)C)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methoxy-3-methyl-N-[2-(propan-2-yl)phenyl]benzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-ethoxy-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]-N-phenylbenzenesulfonamide](/img/structure/B5777003.png)


![2-[(1-benzyl-1H-benzimidazol-2-yl)thio]-N'-[3-(2-methoxyphenyl)-2-propen-1-ylidene]acetohydrazide](/img/structure/B5777032.png)

![N-(2-chlorophenyl)-2-[(5-cyclopropyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5777055.png)

![N-allyl-4-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5777067.png)
![2-(4-fluorophenyl)-3-[4-(1-piperidinyl)phenyl]acrylonitrile](/img/structure/B5777069.png)


![3-(3-methylphenoxy)-N-[4-(trifluoromethoxy)phenyl]propanamide](/img/structure/B5777088.png)
